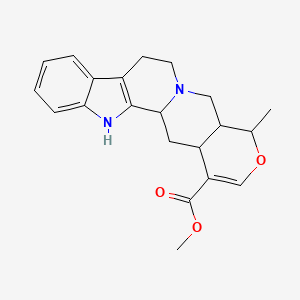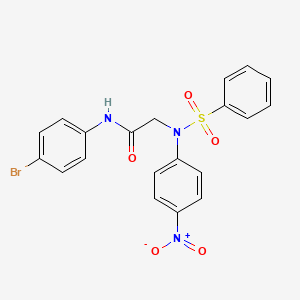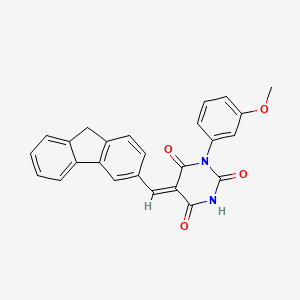
N~1~-(4-bromophenyl)-N~2~-(2-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~1~-(4-bromophenyl)-N~2~-(2-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide, also known as BMS-986205, is a novel small molecule inhibitor that has shown promising results in preclinical studies. This compound is being developed as a potential therapeutic agent for the treatment of various autoimmune diseases, including psoriasis, rheumatoid arthritis, and inflammatory bowel disease.
Mécanisme D'action
N~1~-(4-bromophenyl)-N~2~-(2-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide inhibits the activity of a protein called Bruton's tyrosine kinase (BTK), which plays a critical role in the activation of immune cells. By inhibiting BTK, this compound reduces the activation of immune cells and the production of inflammatory cytokines, leading to a reduction in inflammation.
Biochemical and Physiological Effects:
This compound has been shown to reduce inflammation in preclinical models of autoimmune diseases. In addition, this compound has been found to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N~1~-(4-bromophenyl)-N~2~-(2-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide is its specificity for BTK, which reduces the risk of off-target effects. However, one limitation of this compound is its relatively low potency compared to other BTK inhibitors, which may limit its effectiveness in clinical settings.
Orientations Futures
There are several future directions for the development of N~1~-(4-bromophenyl)-N~2~-(2-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide. One area of focus is the optimization of the compound's potency and pharmacokinetic properties to improve its effectiveness in clinical settings. Another area of focus is the evaluation of this compound in clinical trials for the treatment of autoimmune diseases. Finally, there is potential for the development of this compound as a therapeutic agent for other diseases that involve inflammation, such as cancer and cardiovascular disease.
In conclusion, this compound is a promising small molecule inhibitor that has shown potential as a therapeutic agent for the treatment of autoimmune diseases. Further research is needed to optimize the compound's properties and evaluate its effectiveness in clinical settings.
Méthodes De Synthèse
The synthesis of N~1~-(4-bromophenyl)-N~2~-(2-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide involves a multi-step process, starting with the reaction of 4-bromobenzenamine with 2-methoxybenzaldehyde to form an imine intermediate. This intermediate is then reduced with sodium borohydride to give the corresponding amine, which is then coupled with methylsulfonyl chloride and glycine to form the final product.
Applications De Recherche Scientifique
N~1~-(4-bromophenyl)-N~2~-(2-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide has been extensively studied in preclinical models of autoimmune diseases. In a mouse model of psoriasis, this compound was found to significantly reduce skin inflammation and improve skin pathology. In a rat model of rheumatoid arthritis, this compound was found to reduce joint inflammation and bone erosion. These results suggest that this compound has the potential to be an effective therapeutic agent for the treatment of autoimmune diseases.
Propriétés
IUPAC Name |
N-(4-bromophenyl)-2-(2-methoxy-N-methylsulfonylanilino)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17BrN2O4S/c1-23-15-6-4-3-5-14(15)19(24(2,21)22)11-16(20)18-13-9-7-12(17)8-10-13/h3-10H,11H2,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYDKFZVVCWISIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N(CC(=O)NC2=CC=C(C=C2)Br)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17BrN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![11-(2-isopropoxyphenyl)-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4998276.png)
![N-{[(3,5-dimethyl-4H-1,2,4-triazol-4-yl)amino]carbonyl}-4-methylbenzenesulfonamide](/img/structure/B4998281.png)


![2,2'-[3-(3-methylphenyl)-1,2-propanediyl]bis-1H-benzimidazole](/img/structure/B4998295.png)
![2-(1-phenylbenzo[f]quinolin-3-yl)phenol](/img/structure/B4998305.png)

![N-({1-[2-(2-fluorophenyl)ethyl]-4-piperidinyl}methyl)-N-methyl-3-furamide](/img/structure/B4998325.png)
![2-[(3-bromo-4-biphenylyl)oxy]-N-(2-methyl-4-nitrophenyl)acetamide](/img/structure/B4998332.png)
![3-butoxy-N-[4-(1-pyrrolidinyl)phenyl]benzamide](/img/structure/B4998338.png)
![1-(2-fluorobenzyl)-N-[3-(methylthio)propyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4998345.png)
![1-(4-bromophenyl)-2-[(4-methyl-6-phenyl-2-pyrimidinyl)thio]ethanone](/img/structure/B4998359.png)
![N-{2-(2-chlorophenyl)-1-[({4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}amino)carbonyl]vinyl}-4-methylbenzamide](/img/structure/B4998363.png)